molecular formula C14H12N2O B12570893 N-{4-[(E)-Benzylideneamino]phenyl}formamide CAS No. 194796-69-5

N-{4-[(E)-Benzylideneamino]phenyl}formamide

Cat. No.: B12570893
CAS No.: 194796-69-5
M. Wt: 224.26 g/mol
InChI Key: ROMOMQWKQYEJNJ-UHFFFAOYSA-N
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Description

N-{4-[(E)-Benzylideneamino]phenyl}formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a benzylideneamino group attached to a phenyl ring, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-Benzylideneamino]phenyl}formamide typically involves the reaction of 4-aminobenzaldehyde with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfonated rice husk ash, which promotes the formation of the desired product . The reaction conditions include heating the mixture to a temperature range of 120-130°C, which facilitates the formation of the formamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-Benzylideneamino]phenyl}formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The benzylideneamino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-{4-[(E)-Benzylideneamino]phenyl}formamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-{4-[(E)-Benzylideneamino]phenyl}formamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylformamide
  • N,N’-Diphenylformamidine
  • N-Formylaniline

Comparison

N-{4-[(E)-Benzylideneamino]phenyl}formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

194796-69-5

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

N-[4-(benzylideneamino)phenyl]formamide

InChI

InChI=1S/C14H12N2O/c17-11-16-14-8-6-13(7-9-14)15-10-12-4-2-1-3-5-12/h1-11H,(H,16,17)

InChI Key

ROMOMQWKQYEJNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC=O

Origin of Product

United States

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